5-Methyl-2-tetralone
Description
Contextual Significance within the Tetralone Chemical Class
Tetralones, including 5-Methyl-2-tetralone, are a class of compounds characterized by a tetralin ring system with a ketone functional group. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. ontosight.ainih.gov The tetralone framework serves as a scaffold in the design and synthesis of novel therapeutic agents. lookchem.comontosight.ai
Derivatives of tetralones have been investigated for a range of biological activities. For instance, certain tetralone derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, an enzyme implicated in inflammatory responses. nih.gov The core structure of tetralone allows for modifications at various positions, enabling the synthesis of diverse molecular libraries to explore structure-activity relationships. nih.govacs.org
Academic Research Trajectories and Future Directions
Academic research involving this compound and its analogs has largely focused on their utility in organic synthesis and medicinal chemistry. The compound is a precursor for more complex molecules with potential therapeutic applications. lookchem.commedcraveonline.com For example, it is a key intermediate in the synthesis of compounds that may be used in the development of new drugs. lookchem.comgoogle.com
Future research is likely to continue exploring the synthetic utility of this compound. This includes the development of more efficient and scalable synthetic routes to the compound and its derivatives. google.comresearchgate.net Furthermore, the exploration of its potential as a precursor for novel bioactive compounds remains a promising avenue. This involves its use in the synthesis of analogs of known pharmacologically active molecules and in the discovery of new chemical entities with therapeutic potential. nih.govmdpi.com The versatility of the tetralone scaffold suggests that this compound will continue to be a relevant molecule in the field of chemical and pharmaceutical research. acs.orgresearchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C11H12O |
| Molecular Weight | 160.21 g/mol |
| CAS Number | 4242-15-3 |
| IUPAC Name | 5-methyl-3,4-dihydronaphthalen-2(1H)-one |
| Boiling Point | 288.3 °C at 760 mmHg |
| Flash Point | 121.8 °C |
| Vapor Pressure | 0.00236 mmHg at 25°C |
| Sources: lookchem.comlookchem.comalfa-chemistry.com |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHQRSVUQBOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)CC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399872 | |
| Record name | 5-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4242-15-3 | |
| Record name | 5-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 2 Tetralone and Its Key Derivatives
Historical Perspectives on Tetralone Synthesis
The development of synthetic routes to tetralones, a class of compounds characterized by a fused benzene (B151609) and cyclohexanone (B45756) ring system, has been a subject of extensive research. Early methodologies were often met with significant challenges, paving the way for the development of more efficient and versatile synthetic strategies.
Early Synthetic Routes and Challenges
The initial syntheses of tetralones were pioneering efforts that laid the groundwork for future advancements. One of the earliest preparations of a 2-tetralone (B1666913) was reported in 1893, involving the dehydrohalogenation of 3-chloro-2-tetralol with a hot alkali solution. Another early approach involved the reductive cleavage of 2-naphthyl ethers. These initial methods, while historically significant, often suffered from limitations such as harsh reaction conditions, low yields, and limited applicability to a wide range of substituted derivatives.
A significant challenge in early tetralone chemistry was the control of regioselectivity, particularly in substitution reactions on the aromatic ring. Furthermore, the presence of an enolizable ketone in the tetralone structure introduced the potential for racemization and lability towards nucleophilic attack, complicating synthetic design and product stability. Current time information in Bangalore, IN. The development of methods to introduce substituents at specific positions, such as the methyl group in 5-Methyl-2-tetralone, required overcoming these inherent reactivity challenges.
Classical Ring-Formation Reactions
The construction of the characteristic bicyclic tetralone core has been predominantly achieved through intramolecular cyclization reactions. Friedel-Crafts chemistry, in particular, has been a cornerstone in the synthesis of these compounds.
Friedel-Crafts Acylation-Cyclization Strategies
The Friedel-Crafts reaction is a fundamental and widely employed method for the synthesis of tetralones. tandfonline.com This strategy typically involves two key steps: an initial acylation of an aromatic compound followed by an intramolecular cyclization. For the synthesis of 1-tetralones, a common approach is the reaction of an arene with succinic anhydride (B1165640) to form a 3-aroylpropanoic acid, which is then subjected to reduction and subsequent intramolecular Friedel-Crafts acylation.
A more direct route to 2-tetralones involves the Friedel-Crafts reaction of an appropriately substituted phenylacetyl chloride with ethylene (B1197577). This method has been utilized in the synthesis of 5-methoxy-2-tetralone (B30793), a derivative of the target compound. rsc.orgwipo.int The synthesis begins with the conversion of 3-methoxyphenylacetic acid to its corresponding acid chloride using thionyl chloride. rsc.orgwipo.int This is followed by a Friedel-Crafts reaction with ethylene, catalyzed by a Lewis acid, to construct the tetralone ring system. rsc.orgwipo.int This general approach highlights a viable pathway for the synthesis of this compound, where 3-methylphenylacetic acid would serve as the starting material.
The choice of catalyst and reaction conditions is critical in these cyclizations to ensure high yields and minimize side reactions. Polyphosphoric acid (PPA) and various Lewis acids like aluminum chloride (AlCl₃) are commonly used to promote the intramolecular acylation.
| Starting Material | Reagents | Intermediate | Cyclization Catalyst | Product | Reference |
| 3-Methoxyphenylacetic acid | 1. Thionyl chloride; 2. Ethylene | 3-Methoxyphenylacetyl chloride | Lewis Acid | 5-Methoxy-2-tetralone | rsc.orgwipo.int |
| Benzene | Succinic anhydride | 3-Benzoylpropionic acid | 1. Reduction; 2. PPA | 1-Tetralone (B52770) |
Intramolecular Acylation of Nitro-Precursors
The intramolecular acylation of nitro-substituted precursors provides another classical route to tetralones. This method is particularly useful for introducing a nitro group onto the aromatic ring, which can subsequently be converted to other functional groups. For instance, 7-nitro-1-tetralone (B1293709) has been synthesized via the intramolecular acylation of p-nitro-γ-phenylbutyric acid. wipo.int This cyclization is typically promoted by heating in the presence of a strong acid like polyphosphoric acid. wipo.int
The synthesis of 6-amino-1-tetralone, an important synthetic intermediate, has been achieved through a sequence involving the nitration of β-benzoylpropionic acid to give the meta-nitro compound. This is followed by reduction of both the nitro group and the ketone, acetylation of the resulting amine, and finally, a Friedel-Crafts cyclization to furnish 6-acetamido-1-tetralone, which is then hydrolyzed to the desired 6-amino-1-tetralone. While these examples focus on 1-tetralones, the principle of cyclizing a nitro-containing precursor is a valid strategy that could be adapted for the synthesis of nitro-derivatives of this compound.
Advanced and Modern Synthetic Routes
More contemporary approaches to the synthesis of this compound and its derivatives often focus on improving efficiency, selectivity, and functional group tolerance. These modern routes may involve strategic methylation and dehydrogenation steps.
Strategies Involving Methylation and Dehydrogenation
The introduction of a methyl group onto a pre-formed tetralone scaffold is a key strategy for accessing methylated derivatives. The methylation of 7-methoxy-2-tetralone (B1200426) to yield 7-methoxy-1-methyl-2-tetralone (B58130) has been well-documented. This reaction proceeds via the formation of an enolate under basic conditions, which then acts as a nucleophile to attack a methylating agent like methyl iodide. The choice of base is crucial to control the regioselectivity of the methylation.
| Starting Material | Methylating Agent | Base | Solvent | Product | Yield | Reference |
| 7-Methoxy-2-tetralone | Methyl iodide | N-Ethyl-N,N-diisopropylamine (DIPEA) | Dichloromethane (DCM) | 7-Methoxy-1-methyl-2-tetralone | 85% |
This alkylation approach is directly applicable to the synthesis of this compound by starting with the parent 2-tetralone.
Dehydrogenation reactions offer a pathway to introduce unsaturation, often leading to the formation of naphthol derivatives. For example, 1-tetralone can be converted to 2-methyl-1-naphthol (B1210624) through a reaction with methanol (B129727) at high temperatures, which involves both methylation and dehydrogenation. The catalytic dehydrogenation of tetralols and tetralones to their corresponding naphthols is also a known transformation, often employing catalysts like palladium on carbon or calcined limestone. researchgate.netgoogle.com While not a direct synthesis of this compound, these dehydrogenation methods are important in the broader context of tetralone chemistry and can be used to prepare related aromatic compounds. For instance, the dehydrogenation of a 5-methyl-2-tetralol, which could be formed by the reduction of this compound, would lead to 5-methyl-2-naphthol.
Epoxide Rearrangement Pathways for 2-Tetralones
The rearrangement of epoxides serves as a valuable pathway for the synthesis of 2-tetralones. A notable example is the TsOH-catalyzed Meinwald rearrangement. mdpi.com This transformation can be seen in the conversion of an epoxide intermediate to a 2-tetralone. mdpi.com For instance, the epoxidation of a dihydronaphthalene derivative, followed by acid-catalyzed rearrangement, yields the corresponding 2-tetralone. medcraveonline.commedcraveonline.com
The stereochemistry of the starting epoxy alcohol can significantly influence the stereochemical outcome of the rearrangement. Studies on the rearrangement of epoxy alcohols catalyzed by alumina (B75360) have shown a high degree of stereoselectivity, suggesting that the reaction proceeds through a conformationally rigid transition state on the catalyst surface. In contrast, Lewis acid-catalyzed rearrangements in solution, such as with BF₃·Et₂O, often result in a mixture of isomers, indicating a lack of stereoselectivity.
Table 1: Comparison of Catalysts in Epoxide Rearrangement for 2-Tetralone Synthesis
| Catalyst | Stereoselectivity | Proposed Transition State | Reference |
|---|---|---|---|
| Alumina | High | Conformationally immobile, surface-absorbed |
Carbanion-Induced Ring Transformation Approaches
A metal-free, ultrasound-assisted method provides an efficient route to highly functionalized 2-tetralones through a carbanion-induced ring transformation. thieme-connect.comresearchgate.net This process involves the reaction of 2H-pyran-2-ones with a spirocyclic ketone, such as 1,4-cyclohexanedione (B43130) monoethylene ketal, to produce spirocyclic ketals, which are subsequently hydrolyzed to yield the 2-tetralone derivatives. thieme-connect.comresearchgate.netthieme-connect.com This protocol is advantageous due to its use of economical and non-metallic reagents and its tolerance for a wide array of functional groups. thieme-connect.com
The proposed mechanism begins with the generation of a carbanion from the ketone under basic conditions. thieme-connect.com This carbanion then attacks the C6 position of the 2H-pyran-2-one, leading to an intermediate that undergoes intramolecular cyclization. thieme-connect.com The subsequent intermediate then experiences decarboxylation and dehydration to form the spirocyclic ketal product. thieme-connect.com Acid-mediated hydrolysis of this ketal furnishes the final 2-tetralone. researchgate.netthieme-connect.com This methodology has been successfully applied to synthesize a variety of substituted 2-tetralones in high yields. mdpi.comsemanticscholar.org
Table 2: Synthesis of 2-Tetralones via Carbanion-Induced Ring Transformation
| Starting Materials | Conditions | Product | Yield | Reference |
|---|
Chemoenzymatic Synthetic Routes for Tetralone Scaffolds
Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical synthesis to produce optically active compounds. A notable application is in the synthesis of bioactive terpenoids that feature a tetralone core. semanticscholar.org One such approach utilized a late-stage, efficient enzymatic resolution to access both enantiomers of a target molecule. semanticscholar.org
The synthesis can begin with the construction of a tetralone precursor from simple starting materials like 2-methylanisole (B146520) and succinic anhydride through a sequence of Friedel-Crafts acylation, Clemmensen reduction, and acid-promoted intramolecular cyclization. semanticscholar.org This racemic tetralone can then be subjected to further chemical transformations before the key enzymatic resolution step, which separates the enantiomers, providing access to optically pure building blocks for more complex natural products. semanticscholar.org Lipase-mediated resolution of racemic 2-arylpropanols has also been used to prepare chiral acids that can be cyclized to form the tetralone scaffold. semanticscholar.org Furthermore, enantioenriched ketoacids, which can be generated through chemoenzymatic synthesis, can be used in reactions like the Passerini reaction to produce enantioenriched products. d-nb.info
Radical Cyclization Approaches
Radical cyclization reactions offer a powerful method for constructing the tetralone ring system. acs.orgresearchgate.net One established technique is the xanthate-mediated free radical addition-cyclization sequence. semanticscholar.org This approach was successfully used in the total synthesis of (±)-10-norparvulenone and (±)-O-methylasparvenone. semanticscholar.org The synthesis involved the preparation of a radical precursor from m-methoxyphenol, which then underwent a one-pot, three-step sequence involving radical addition, cyclization initiated by dilauroyl peroxide (DLP), and final treatment with ammonium (B1175870) hydroxide (B78521) to yield the bicyclic tetralone intermediate. semanticscholar.org
Another method involves the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds mediated by cerium(IV) ammonium nitrate (B79036) (CAN). beilstein-journals.org This protocol allows for the synthesis of 2-tetralone derivatives in moderate to good yields under mild conditions. beilstein-journals.org The success of this cyclization is dependent on the stability of the resulting cyclohexadienyl radical intermediate. beilstein-journals.org DFT computational studies have been used to understand the site selectivity of the cyclization, which is directed to the more electron-rich carbon atom of the δ-aryl ring. beilstein-journals.org More recently, a transition-metal-free radical relay cyclization involving vinyl azides and 1,4-dihydropyridines has been described as a facile route to α-tetralone scaffolds. rsc.org
Asymmetric Synthesis of Chiral this compound Analogs
The development of asymmetric methods to synthesize chiral tetralones is of high importance for accessing enantiomerically pure pharmaceuticals and biologically active molecules.
Enantioselective Hydrogenation of Tetralones
Asymmetric hydrogenation of tetralones is a direct route to optically active tetralols, which are valuable chiral building blocks. acs.org Ruthenium complexes containing chiral diphosphine and diamine ligands have proven to be highly effective catalysts for this transformation. nih.gov While 1-tetralones can be challenging substrates for some traditional catalysts, the use of a chiral 1,4-diamine ligand instead of a 1,2-diamine has resolved this issue. nih.govbohrium.com
For instance, the hydrogenation of 5-methoxy-1-tetralone (B1585004) using a catalyst system of RuCl₂[(S)-tolbinap][(R)-iphan] and t-C₄H₉OK in 2-propanol afforded the corresponding (R)-alcohol in quantitative yield and 98% enantiomeric excess (ee). nih.gov The choice of the BINAP ligand (e.g., TolBINAP, XylBINAP, BINAP) can be tuned depending on the substitution pattern of the tetralone to achieve optimal results. nih.gov Dynamic kinetic resolution (DKR) via asymmetric hydrogenation is particularly powerful for α-substituted tetralones, allowing for the synthesis of cis-alcohols with high diastereo- and enantioselectivity. capes.gov.brrsc.org
Table 3: Enantioselective Hydrogenation of Substituted 1-Tetralones
| Substrate | Catalyst System | Product Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| 5-Methoxy-1-tetralone | RuCl₂[(S)-tolbinap][(R)-iphan], t-C₄H₉OK | 98% (R) | nih.gov |
| 1-Tetralone | (S)-XylBINAP/(R)-IPHAN-Ru | >93% | nih.gov |
| 5,7-Dimethyl-1-tetralone | (S)-BINAP/(R)-IPHAN-Ru | High | nih.gov |
Phase-Transfer Catalysis in Stereoselective Alkylation
Phase-transfer catalysis (PTC) provides a practical and efficient method for the enantioselective alkylation of tetralones, enabling the creation of all-carbon quaternary stereocenters. caltech.edu This technique typically employs chiral quaternary ammonium salts derived from cinchona alkaloids as catalysts. caltech.edunih.gov
In a key application, the asymmetric alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane (B145557) was achieved using a cinchonidine-derived phase-transfer catalyst. nih.govbeilstein-journals.org After screening various catalysts, an optimal one was identified that, under optimized conditions (chlorobenzene as solvent with 50% aqueous NaOH), produced the desired (R)-(+)-alkylated product, a key intermediate for the synthesis of the opioid analgesic dezocine. nih.govbeilstein-journals.orgscilit.com The proposed mechanism involves the formation of a chiral ion pair between the catalyst and the tetralone enolate in the organic phase. The bulky substituent on the catalyst then directs the incoming electrophile to the opposite face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond. beilstein-journals.org This method has been successfully applied to various tetralone substrates and alkylating agents, demonstrating its utility in constructing complex chiral molecules. acs.orgbyu.edu
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (±)-10-norparvulenone |
| (±)-O-methylasparvenone |
| 1,4-cyclohexanedione monoethylene ketal |
| 1,5-dibromopentane |
| 1-methyl-7-methoxy-2-tetralone |
| 2-arylpropanol |
| 2-methylanisole |
| 2H-pyran-2-one |
| 5-methoxy-1-tetralone |
| 6-methoxy-2-tetralone |
| 6-methoxy-3,4-dihydronaphthalene |
| BF₃·Et₂O (boron trifluoride etherate) |
| m-chloroperbenzoic acid (m-CPBA) |
| m-methoxyphenol |
| succinic anhydride |
| TsOH (p-Toluenesulfonic acid) |
| (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone |
| dilauroyl peroxide (DLP) |
| cerium(IV) ammonium nitrate (CAN) |
| RuCl₂[(S)-tolbinap][(R)-iphan] |
| t-C₄H₉OK (potassium tert-butoxide) |
| BINAP |
| TolBINAP |
| XylBINAP |
| Dezocine |
| Chlorobenzene |
Chiral Auxiliary-Mediated Approaches
The asymmetric synthesis of tetralones, including this compound, can be achieved with a high degree of stereocontrol through the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched molecules. wikipedia.orgptfarm.pl
Prominent examples of chiral auxiliaries used in various asymmetric transformations include Evans-type oxazolidinones and Oppolzer's camphorsultam. researchgate.netbeilstein-journals.org These auxiliaries have proven effective in a range of reactions, such as stereoselective cyclizations, by creating a chiral environment that influences the trajectory of bond formation. researchgate.net
A notable application of this concept to the synthesis of the β-tetralone core was demonstrated in a gold(I)-catalyzed stereoselective alkoxycyclization of 1,6-enynes. In this research, an Evans-type oxazolidinone was employed as the chiral auxiliary. The steric hindrance provided by the auxiliary was shown to direct the cyclization to occur selectively through one face of the alkene, leading to the formation of enantioenriched β-tetralones. researchgate.net Density Functional Theory (DFT) studies confirmed that the observed diastereoselectivity arises from the steric clash between the chiral auxiliary and the alkene. researchgate.net
The general sequence for this approach involves the attachment of the chiral auxiliary to the acyclic precursor, followed by the gold(I)-catalyzed cyclization. Subsequent removal of the auxiliary, for instance, through a reduction-hydrolysis sequence, yields the final enantioenriched β-tetralone. researchgate.net Although the specific synthesis of this compound was not detailed, this methodology represents a viable and powerful strategy for accessing chiral β-tetralones. The enantiomeric ratio (er) of the products can be significantly high, with studies reporting ratios of up to 96:4. researchgate.net
| Chiral Auxiliary | Reaction Type | Key Catalyst | Outcome | Reported Selectivity |
|---|---|---|---|---|
| Evans-type Oxazolidinone | Stereoselective Alkoxycyclization of 1,6-enynes | Gold(I) Complex | Enantioenriched β-tetralones | Up to 96:4 er |
| Oppolzer's Camphorsultam | Stereoselective Cascade Cyclization of 1,5-enynes | Gold(I) Complex | Enantioenriched spirocyclic ketones | High diastereoselectivity reported |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound. researchgate.netsemanticscholar.org Key aspects of green chemistry include improving atom economy, using safer solvents and reagents, increasing energy efficiency, and minimizing waste. beilstein-journals.org
Recent synthetic routes for tetralone derivatives have begun to incorporate these principles. For instance, a patent for the synthesis of 5-methoxy-2-tetralone, a closely related derivative, describes a method that reportedly generates fewer waste pollutants. patsnap.comgoogle.comwipo.int This process involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride, followed by a reaction with ethylene and subsequent purification steps. patsnap.comgoogle.com The stated advantages include mild reaction conditions, readily available starting materials, and a reduction in "three-waste pollutants," making it more suitable for industrial-scale production. patsnap.comgoogle.comwipo.int
Electrochemical methods represent another significant advancement in the green synthesis of naphthalenone derivatives. These methods use electricity as a "reagent" to drive reactions, often avoiding the need for harsh chemical oxidants or metal catalysts. rsc.orgrsc.orgacs.orgresearchgate.net A metal-free electrochemical oxidative dearomatization of 2-naphthols has been developed to produce naphthalenones under mild conditions. rsc.orgrsc.orgresearchgate.net This approach is noted for being environmentally friendly and cost-effective, utilizing an undivided cell setup. rsc.orgrsc.orgresearchgate.net
Furthermore, transition-metal-free protocols are being explored. An example is the alkylative aromatization of tetralone using alcohols in the presence of sodium hydroxide, which proceeds via an aerobic oxidative cross-coupling mechanism to yield naphthol derivatives. acs.org This method is advantageous as it uses an inexpensive base, avoids inert atmospheric conditions, and produces water and hydrogen peroxide as byproducts. acs.org
The development of cascade or domino reactions also aligns with green chemistry principles by combining multiple reaction steps into a single operation, which reduces solvent use, energy consumption, and purification efforts. x-mol.netrsc.org A metal-free cascade reductive Friedel–Crafts alkylation and cyclization of keto acids has been reported for the synthesis of tetralones and indanones, highlighting broad substrate compatibility and scalability. x-mol.netrsc.org
| Methodology | Key Features | Target/Related Compound | Reference |
|---|---|---|---|
| Improved Industrial Process | Fewer "three-waste" pollutants, mild conditions. | 5-Methoxy-2-tetralone | patsnap.comgoogle.comwipo.int |
| Electrochemical Dearomatization | Metal-free, mild conditions, cost-effective. | Naphthalenone derivatives | rsc.orgrsc.orgresearchgate.net |
| Transition-Metal-Free Alkylative Aromatization | Inexpensive base (NaOH), aerobic conditions, water as byproduct. | Naphthol derivatives from tetralone | acs.org |
| Cascade Reductive Friedel-Crafts Reaction | Metal-free, one-pot reaction, high atom economy. | Tetralones and Indanones | x-mol.netrsc.org |
Chemical Reactivity and Transformation Mechanisms of 5 Methyl 2 Tetralone Scaffolds
Electrophilic and Nucleophilic Reactions
The dual presence of an aromatic ring and a ketone group allows 5-methyl-2-tetralone to participate in a range of electrophilic and nucleophilic reactions. The aromatic portion is generally susceptible to electrophilic attack, while the ketone and its adjacent α-carbon are centers for nucleophilic chemistry.
Nucleophilic substitution reactions on the this compound scaffold primarily concern the aromatic ring. For a direct nucleophilic aromatic substitution (SNAr) to occur, the ring must be activated by electron-withdrawing groups and contain a suitable leaving group, typically a halide. kahedu.edu.in While the parent this compound does not possess a leaving group, synthetic derivatives can be designed to undergo such transformations. For instance, studies on related chloro-substituted tetralones demonstrate that the chlorine atom can be replaced by other functional groups through nucleophilic substitution. The reaction proceeds via an intermediate complex mechanism, where a nucleophile attacks the carbon atom bearing the leaving group. kahedu.edu.in The stability of this intermediate and the reaction rate are influenced by factors such as the nature of the solvent, the nucleophile's strength, and the electronic properties of other substituents on the ring. kahedu.edu.inrammohancollege.ac.in In related bicyclic systems like haloxanthones, the chloro group has been shown to be a reactive halide in direct nucleophilic aromatic substitution reactions under vigorous conditions. researchgate.net
Protonation of enolates derived from 2-tetralone (B1666913) derivatives is a key step in synthesizing α-substituted ketones with high stereocontrol. The generation of a chiral center at the C-2 position via enantioselective protonation has been a subject of significant research. These reactions involve the formation of a planar enolate from the ketone, which is then protonated by a proton source in the presence of a chiral catalyst. The catalyst creates a chiral environment, directing the proton to one of the two faces of the enolate, thus inducing asymmetry.
Several catalytic systems have been developed for this purpose. One study demonstrated the asymmetric protonation of a trimethylsilyl (B98337) enolate of 2-methyl-1-tetralone (B119441) using a chiral catalyst formed from 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and silver(I) fluoride. Another approach involves the catalytic enantioselective decarboxylative protonation of β-ketoesters, which generates a palladium enolate intermediate that is then protonated to yield the chiral ketone. caltech.edu Research has shown that even the enolates of simple 1-tetralone (B52770) derivatives can be protonated with high enantioselectivity under visible light-driven photocatalytic conditions. rsc.org
The choice of catalyst, proton source, and solvent is critical for achieving high enantiomeric excess (ee). caltech.edu
| Enolate Precursor | Catalyst/Ligand | Proton Source | Solvent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Trimethylsilyl enolate of 2-methyl-1-tetralone | BINAP-AgF | Methanol (B129727) | Dichloromethane | 56% | |
| Allyl enol carbonate of 2-methyl-1-tetralone | (S)-t-Bu-PHOX / Pd(OAc)₂ | - | p-Dioxane | 74% | caltech.edu |
| Racemic β-ketoester of 2-methyl-1-tetralone | (S)-t-Bu-PHOX / Pd(OAc)₂ | Formic Acid | p-Dioxane | 92% | caltech.edu |
Nucleophilic Substitution Reactions
Oxidation and Reduction Chemistry
The oxidation and reduction of the this compound scaffold can be targeted at either the ketone functional group or the hydrocarbon portions of the molecule, enabling selective transformations.
Oxidation reactions can be used to either form the 2-tetralone core from a reduced precursor or to further functionalize the molecule. A common strategy for synthesizing α-tetralones involves the regioselective benzylic oxidation of the corresponding tetrahydronaphthalene (tetralin). acs.org For example, 6-acetamidotetralin can be selectively oxidized to 6-acetamido-1-tetralone. orgsyn.org Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in aqueous acetic acid have proven effective for this transformation, providing high yields and regioselectivity. acs.org
The 2-tetralone structure itself can undergo oxidation, particularly at the α-carbon adjacent to the ketone. In the presence of atmospheric oxygen, 2-methyl-1-tetralone can be converted to 2-hydroperoxy-2-methyl-1-tetralone. smolecule.com More complex transformations include oxidative heterofunctionalization, where the tetralone ring is aromatized during the reaction. rsc.org
Controlled reduction offers pathways to both synthesize the 2-tetralone core and to convert the ketone into other functional groups. The Birch reduction is a powerful method for preparing 2-tetralones from naphthalene (B1677914) precursors. The reduction of 1,6-dimethoxynaphthalene (B30794) with sodium in an alcohol solvent and liquid ammonia (B1221849) produces a dihydro intermediate, which upon hydrolysis yields 5-methoxy-2-tetralone (B30793). google.com The choice of alcohol solvent significantly impacts the regioselectivity of the reduction. scispace.com
| Solvent | Reducing Agent | Temperature | Product Ratio (Desired:Isomer) | Reference |
|---|---|---|---|---|
| Ethanol | Sodium | Reflux | Unpredictable | scispace.com |
| 2-Propanol | Sodium | Reflux | 89:4 | scispace.com |
| t-Butanol | Lithium | Room Temp | 98:0 | scispace.com |
Once the 2-tetralone is formed, the ketone group itself is a prime target for reduction. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) readily convert the ketone to a secondary alcohol. For stereocontrol, enantioselective hydrogenation methods have been developed. Using specific ruthenium(II) complexes as catalysts, 2-methyl-1-tetralone can be hydrogenated to the corresponding alcohol with high enantioselectivity. smolecule.com
Selective Oxidation Pathways
Functionalization and Derivatization Strategies
The this compound scaffold can be elaborated through functionalization at two primary sites: the α-carbon adjacent to the ketone and the aromatic ring.
Functionalization at the α-position (C1) typically proceeds through an enolate intermediate. The acidity of the α-protons allows for deprotonation with a suitable base, generating a nucleophilic enolate that can react with various electrophiles. A notable example is the three-component reaction of a 2-tetralone, elemental sulfur, and an isothiocyanate, catalyzed by a base like N-methylpiperidine. rsc.org This reaction forms a dithiocarbamate (B8719985) derivative at the C1 position, and the method is compatible with a wide range of substituted aryl isothiocyanates. rsc.org Another strategy involves the methylation of the pyrrolidine (B122466) enamine of 5-methoxy-2-tetralone to introduce a methyl group at the C1 position. scispace.com
The aromatic ring of the tetralone is activated towards electrophilic aromatic substitution (EAS) due to the presence of the alkyl framework and the methyl group. vulcanchem.com Standard electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be employed to introduce new functional groups onto the benzene (B151609) ring, further diversifying the molecular scaffold. The directing effects of the existing substituents will govern the position of the incoming electrophile.
Nitration of Tetralone Systems
The introduction of a nitro group onto the tetralone framework can be achieved on either the aromatic ring or the aliphatic ring, depending on the reagents and reaction conditions.
Aromatic Nitration : The nitration of the benzene ring of tetralones is a common electrophilic substitution reaction. For instance, the nitration of 6-methoxy-1-tetralone (B92454) using a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0°C yields a mixture of 7-nitro and 5-nitro isomers. materialsciencejournal.org Similarly, 5-methoxy-1-tetralone (B1585004) can be nitrated using copper(II) nitrate (B79036) (Cu(NO₃)₂) in acetic anhydride (B1165640) (Ac₂O) to produce nitro-substituted precursors for pharmacologically active compounds. materialsciencejournal.org
Side-Chain Nitration : An alternative strategy involves the side-chain nitration of related precursors. Polymethyl-substituted acryloylbenzenes react with fuming nitric acid in acetic anhydride to selectively nitrate the ortho-methyl group. This intermediate can then undergo an intramolecular Michael reaction to form a 4-nitrotetralone derivative. This two-step process provides an efficient route to tetralones nitrated on the aliphatic ring.
Aliphatic Ring Nitration : Direct nitration at the C-2 position of the tetralone can be accomplished by treating 1-tetralone with 2-octyl nitrates in the presence of potassium ethoxide. materialsciencejournal.org This reaction forms the potassium salt of 2-nitro-1-tetralone. materialsciencejournal.org
| Reactant | Reagents | Product(s) | Yield | Reference |
| 6-Methoxy-1-tetralone | H₂SO₄/HNO₃ | 7-Nitro and 5-nitro isomers | 30% and 35% | materialsciencejournal.org |
| 2,4,5,6-Tetramethylacryloylbenzene | Fuming HNO₃, Ac₂O | 2-(Nitromethyl)-4,5,6-trimethylacryloylbenzene | - | |
| 1-Tetralone | 2-Octyl nitrate, KOEt | 2-Nitro-1-tetralone (potassium salt) | - | materialsciencejournal.org |
Alkylation and Polyalkylation Control
Alkylation of the tetralone scaffold, particularly at the α-position to the ketone, is a fundamental C-C bond-forming reaction. However, controlling the reaction to prevent polyalkylation is a significant challenge. unishivaji.ac.inlibretexts.orglibretexts.org
The direct use of a strong base like sodium hydride with an alkylating agent such as methyl iodide can lead to a mixture of the desired mono-alkylated product and undesired bis-alkylated products. unishivaji.ac.in To circumvent this, alternative strategies have been developed. One effective method for achieving controlled mono-methylation involves a three-step sequence:
Formylation : The tetralone is first formylated at the α-position. unishivaji.ac.in
Thioenol Ether Formation : The resulting hydroxymethylene group is converted to a more stable thioenol ether. unishivaji.ac.in
Reductive Desulfurization : The thioenol ether is then desulfurized, typically using Raney nickel, to yield the mono-methylated product. unishivaji.ac.in
This sequence effectively blocks the second alkylation, ensuring high selectivity for the mono-alkylated tetralone. unishivaji.ac.in
Another advanced method is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates derived from tetralones. nih.gov This method allows for the enantioselective introduction of an allyl group at the α-position under mild conditions, producing quaternary stereogenic centers with high enantioselectivity. nih.gov For example, the DAAA of the allyl enol carbonate of 2-methyl-1-tetralone proceeds with high yield and enantiomeric excess. nih.gov
Limitations of Friedel-Crafts Alkylation:
Carbocation Rearrangement : Alkyl groups larger than two carbons are prone to rearrangement. libretexts.orglibretexts.org
Substrate Deactivation : Aromatic rings with strongly deactivating groups or certain amine groups will not react. libretexts.orgbyjus.com
Polyalkylation : The introduction of an electron-donating alkyl group activates the ring, making it more susceptible to further alkylation. libretexts.org This can often be mitigated by using a large excess of the aromatic substrate. libretexts.orglibretexts.org
Formylation and Thioenol Ether Formation
Formylation at the C-2 position of the tetralone ring is a key transformation for introducing a one-carbon unit, which can then be further manipulated. This reaction is typically achieved by treating the tetralone with an alkyl formate, such as ethyl formate, in the presence of a strong base like sodium methoxide. unishivaji.ac.in The product, a 2-hydroxymethylene-tetralone derivative, exists predominantly in its stable enolic form. unishivaji.ac.in
This hydroxymethylene intermediate can be converted into a thioenol ether. unishivaji.ac.in Refluxing the 2-hydroxymethylene-tetralone with a mercaptan, such as n-butyl mercaptan, in the presence of an acid catalyst like p-toluenesulphonic acid, yields the corresponding 2-(alkylthiomethylene) derivative. unishivaji.ac.in This transformation is useful for subsequent reactions, such as the controlled methylation described in the previous section. unishivaji.ac.in Another example involves the transformation of a ketone into a thioenol ether using thiophenol in the presence of triethylamine (B128534) and a Lewis acid catalyst like TiCl₄. scispace.com
| Starting Material | Reagents | Intermediate | Reagents for Next Step | Final Product | Reference |
| 5-Methyl-7-methoxy-1-tetralone | Ethyl formate, NaOMe | 2-Hydroxymethylene-5-methyl-7-methoxy-1-tetralone | n-Butyl mercaptan, p-TsOH | 2-Butylthiomethylene-5-methyl-7-methoxy-1-tetralone | unishivaji.ac.in |
Decarboxylation Reactions
Decarboxylation is a crucial reaction for removing a carboxyl group, often as a final step in a synthetic sequence. For tetralone derivatives, this reaction is most relevant for β-keto acids, which decarboxylate readily upon heating. masterorganicchemistry.com The reaction proceeds through a cyclic, six-membered transition state, leading to an enol intermediate that tautomerizes to the more stable ketone. masterorganicchemistry.com
Specific examples involving tetralone scaffolds include:
The synthesis of 2-methyl-1-tetralone can be achieved through the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid. smolecule.com
Barton's radical decarboxylation provides a powerful method for synthesizing substituted tetralones. nih.govbeilstein-journals.org For example, a tri-substituted α-tetralone intermediate was synthesized in 75% yield via the radical decarboxylation of a corresponding diester. nih.gov
In more complex syntheses, such as the Pfitzinger synthesis of quinolines, decarboxylation can be a key final step to yield the target product. mdpi.com
The ease of decarboxylation in β-keto acids makes it a synthetically useful tool in multi-step processes like the acetoacetic ester synthesis, where hydrolysis of an ester is followed by heating to induce decarboxylation. masterorganicchemistry.com
Condensation Reactions (e.g., Claisen, Claisen-Schmidt, Arylhydrazine)
Condensation reactions are cornerstones of C-C and C-N bond formation, and tetralone scaffolds are excellent substrates for these transformations.
Claisen-Schmidt Condensation : This reaction involves the condensation of a tetralone with an aldehyde that lacks α-hydrogens, typically an aromatic aldehyde, in the presence of a base. numberanalytics.com It is a variation of the aldol (B89426) condensation that leads to the formation of α,β-unsaturated ketones, often called chalcones. numberanalytics.compnrjournal.com For example, 1-tetralone reacts with 4-propoxybenzaldehyde (B1265824) in the presence of dilute sodium hydroxide (B78521) (NaOH) to produce (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one with a yield of 82%. tandfonline.com These reactions are fundamental in the synthesis of chalcones, which are important intermediates for various biologically active compounds. numberanalytics.com
Claisen Condensation : This reaction can be used to prepare fluorinated and trifluoromethylated indanone and tetralone derivatives. mdpi.com It involves the reaction between two esters or an ester and a ketone in the presence of a strong base.
Arylhydrazine Condensation : Tetralones can react with arylhydrazines to form fused heterocyclic systems, such as pyrazoles. researchgate.netresearchgate.net This condensation typically forms a hydrazone intermediate, which can then undergo intramolecular cyclization. These fused pyrazole (B372694) derivatives, such as dihydro-1H-benzo[g]indazoles, are of interest as potential phosphodiesterase 4 (PDE4) inhibitors. researchgate.net
Other Condensations : Tetralones participate in various other condensation reactions. A one-pot reaction of 2-tetralone with substituted benzaldehydes and ammonium (B1175870) acetate (B1210297) can yield complex heterocyclic structures like 5-aryl-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridines. researchgate.net Tandem sequences, such as an aldol condensation followed by a Diels-Alder reaction and aromatization, have been developed to synthesize polysubstituted 2-tetralone derivatives in one pot. cdnsciencepub.com
| Reaction Type | Tetralone Substrate | Reagent(s) | Product Type | Yield | Reference |
| Claisen-Schmidt | 1-Tetralone | 4-Propoxybenzaldehyde, NaOH | α,β-Unsaturated ketone (Chalcone) | 82% | tandfonline.com |
| Arylhydrazine Condensation | 7,7-Dimethyl-1-tetralone | Hydrazine derivatives | Dihydro-1H-benzo[g]indazole | - | researchgate.net |
| One-pot Condensation | 2-Tetralone | Benzaldehyde, Ammonium acetate | Phenanthridine derivative | Good | researchgate.net |
Selective Halogenation and Trifluoroacetylation
The introduction of halogen atoms or trifluoroacetyl groups can significantly alter the chemical and biological properties of the tetralone scaffold.
Selective Halogenation : The α-position of the tetralone ketone is susceptible to halogenation. Selective α,α-dibromination of substituted 1-tetralones can be achieved using reagents like N-methylpyrrolidin-2-one hydrotribromide (MPHT). researchgate.net For controlled mono-bromination, sulfuric acid has been shown to be an efficient and regioselective catalyst. sci-int.com The degree of bromination (mono- vs. di-substitution) can often be controlled by the equivalents of the acid catalyst used. sci-int.com These bromo-substituted tetralones are valuable intermediates for further transformations, such as cross-coupling reactions. Rhodium-catalyzed C-H iodination has also been used for the selective functionalization of related naphthoquinone systems. rsc.org
Trifluoroacetylation : The introduction of a trifluoroacetyl group at the C-2 position is typically accomplished through a Claisen-type condensation using a trifluoroacetic ester, such as ethyl trifluoroacetate, with a base. mdpi.comresearchgate.net The resulting 2-trifluoroacetyl-1-tetralone product exists as a mixture of tautomers. researchgate.netscispace.com Spectroscopic studies have shown that 2-trifluoroacetyl-1-tetralone exists as a 1:1 mixture of its endocyclic and exocyclic keto-enol forms in solution. scispace.com This transformation is significant as the incorporation of fluorine can enhance the bioactivity of molecules. mdpi.com
| Transformation | Reagent(s) | Product | Key Findings | Reference |
| α,α-Dibromination | N-Methylpyrrolidin-2-one hydrotribromide (MPHT) | α,α-Dibromo-1-tetralone | MPHT is a safe and effective reagent for selective dibromination. | researchgate.net |
| Trifluoroacetylation | Ethyl trifluoroacetate, Base | 2-Trifluoroacetyl-1-tetralone | Product exists as a chelated cis-enol form, as a 1:1 mixture of tautomers. | mdpi.comscispace.com |
Reaction Mechanisms and Kinetic Studies
Understanding the mechanisms and kinetics of reactions involving the this compound scaffold is essential for optimizing reaction conditions and controlling product selectivity.
Condensation Mechanisms : The Claisen-Schmidt condensation proceeds via the formation of an enolate ion from the tetralone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. numberanalytics.com This is followed by dehydration to yield the final α,β-unsaturated ketone. numberanalytics.com The reaction of tetralones with arylhydrazines to form pyrazoles proceeds through a hydrazone intermediate, followed by cyclization and aromatization. acs.org
Alkylation Mechanisms : Palladium-catalyzed DAAA reactions of tetralone enol carbonates are proposed to proceed through an ionization-decarboxylation-alkylation sequence. nih.gov Kinetic studies on these reactions have investigated the effects of solvent and temperature on enantioselectivity, showing that the highest enantiomeric excess is often obtained in non-polar solvents like toluene (B28343) at low temperatures. nih.gov
Decarboxylation Mechanisms : The decarboxylation of β-keto tetralone acids occurs via a concerted mechanism involving a 6-membered cyclic transition state, which is a key reason for the relative ease of this reaction compared to acids lacking the β-keto group. masterorganicchemistry.com
Kinetic Studies : Formal kinetic studies provide quantitative insights into reaction pathways. For example, kinetic analysis can confirm a consecutive first-order model for multi-step reactions or an apparent second-order model for others. science.gov In radical reactions, kinetic determinations can be made using trapping experiments, such as with thiophenol, to measure the rate constants of competing pathways like cyclization and ring-opening. acs.org The study of enolate equilibration rates is crucial for understanding the loss of enantioselectivity in certain asymmetric alkylations. nih.gov
Investigation of Reaction Energy Profiles
The study of reaction energy profiles provides fundamental insights into the kinetics and thermodynamics of chemical transformations involving the this compound scaffold. These investigations are critical for predicting reaction outcomes, understanding selectivity, and designing efficient synthetic routes. While specific, detailed experimental and computational studies on the reaction energy profiles of this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood by examining research on closely related tetralone derivatives.
Detailed Research Findings from Related Tetralone Scaffolds:
Computational studies on tetralone derivatives, such as various methoxy- and methyl-substituted tetralones, have shed light on their reactivity. For instance, DFT calculations have been employed to rationalize the impact of substituents on intramolecular cyclization reactions that form the tetralone core. beilstein-journals.org These studies indicate that the stability of the resulting cyclohexadienyl radical intermediates is a key factor in the success of the cyclization. beilstein-journals.org
In the context of radical reactions, research on the oxidation of δ-aryl-β-dicarbonyl compounds to form 2-tetralones has utilized DFT to propose reaction mechanisms. beilstein-journals.org These studies suggest that the reaction can proceed through different pathways, with the substitution pattern on the aryl ring influencing the preferred route. beilstein-journals.org For example, the presence of electron-withdrawing or electron-donating groups can affect the stability of radical intermediates and transition states, thereby dictating the product distribution.
Furthermore, computational analysis of the enantioselective Pd-catalyzed α-arylation of 2-methyltetralone has provided a detailed reaction energy profile. ebi.ac.uk These studies have investigated various mechanistic possibilities for key steps like transmetalation and reductive elimination, ultimately identifying the most favorable pathway and explaining the observed stereoselectivity. ebi.ac.uk
Investigations into the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid have also benefited from quantum chemical calculations. mdpi.com These studies have confirmed the involvement of an enol intermediate and have explored the mechanism of its subsequent oxidation by atmospheric oxygen, providing calculated energy profiles for the proposed steps. mdpi.com
Illustrative Data for Reaction Energy Profiles:
While specific data for this compound is not available, a typical investigation of a reaction energy profile using DFT would generate data similar to that presented in the illustrative table below. This table conceptualizes the kind of data that would be obtained from a computational study on a hypothetical reaction of this compound, for instance, an electrophilic aromatic substitution. The table includes key energetic parameters that are typically calculated to understand the reaction mechanism.
Interactive Data Table: Illustrative Reaction Energy Profile for a Hypothetical Electrophilic Bromination of this compound
The following data is illustrative and intended to represent the type of information generated in a computational chemistry study. It is not based on experimental or calculated data for this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Reactants | This compound + Br₂ | 0.0 | - |
| Formation of σ-complex (ortho) | Intermediate 1 (Br at C-6) | +5.2 | 15.8 |
| Formation of σ-complex (para) | Intermediate 2 (Br at C-8) | +4.8 | 14.5 |
| Transition State (ortho deprotonation) | TS1 | +18.3 | 13.1 (from Intermediate 1) |
| Transition State (para deprotonation) | TS2 | +16.9 | 12.1 (from Intermediate 2) |
| Product (ortho substitution) | 6-Bromo-5-methyl-2-tetralone + HBr | -2.5 | - |
| Product (para substitution) | 8-Bromo-5-methyl-2-tetralone + HBr | -3.1 | - |
The data in this illustrative table would allow researchers to deduce that the formation of the para-substituted product (8-Bromo-5-methyl-2-tetralone) is both kinetically and thermodynamically favored over the ortho-substituted product, due to the lower activation energy of its formation pathway and its greater stability.
Such computational investigations, by providing a quantitative understanding of reaction energetics, are invaluable for predicting the behavior of this compound in various chemical transformations and for guiding the synthesis of new and complex molecules.
Advanced Spectroscopic Analysis and Computational Chemistry of 5 Methyl 2 Tetralone
Structural Elucidation via Advanced Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)
The structural characterization of 5-Methyl-2-tetralone is achieved through a combination of spectroscopic methods. Each technique provides unique information that, when combined, confirms the molecule's connectivity and chemical environment. While direct spectra for this compound are not readily published, its expected spectral characteristics can be accurately predicted based on data from analogous compounds like 5-methoxy-2-tetralone (B30793) and general spectroscopic principles. medcraveonline.comopenstax.orguniversalclass.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. universalclass.com For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure. Based on data from 5-methoxy-2-tetralone, the predicted chemical shifts for this compound are detailed below. medcraveonline.com The key difference would be the presence of a methyl group signal instead of a methoxy (B1213986) group signal.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, and the methyl group protons. The aromatic protons would appear as a multiplet in the range of δ 7.0-7.3 ppm. The protons on the carbon adjacent to the aromatic ring (C4) and the carbonyl group (C3 and C1) would show complex splitting patterns, likely as triplets or multiplets, in the aliphatic region (δ 2.5-3.5 ppm). The methyl group protons at C5 would appear as a characteristic singlet at approximately δ 2.3 ppm.
¹³C NMR: The carbon spectrum would be distinguished by the carbonyl carbon signal, which is expected to appear significantly downfield (around δ 210 ppm). The aromatic carbons would resonate between δ 125-145 ppm. The aliphatic carbons (C1, C3, C4) would be found upfield (δ 20-40 ppm), and the methyl carbon would have a characteristic signal around δ 19-22 ppm.
Predicted NMR Data for this compound
| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||
|---|---|---|---|
| Predicted Chemical Shift (δ ppm) | Assignment | Predicted Chemical Shift (δ ppm) | Assignment |
| ~7.0-7.3 (m, 3H) | Aromatic Protons (C6-H, C7-H, C8-H) | ~210 | C2 (C=O) |
| ~3.5 (s, 2H) | C1-H₂ | ~144 | C5 (Aromatic C-CH₃) |
| ~3.0 (t, 2H) | C4-H₂ | ~135 | C8a (Aromatic C-C) |
| ~2.6 (t, 2H) | C3-H₂ | ~126-130 | Aromatic C-H (C6, C7, C8) |
| ~2.3 (s, 3H) | C5-CH₃ | ~125 | C4a (Aromatic C-C) |
| ~45 | C1 | ||
| ~35 | C3 | ||
| ~28 | C4 | ||
| ~20 | C5-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. universalclass.com For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group stretch.
C=O Stretch: Saturated aliphatic ketones typically show a strong C=O stretching absorption near 1715 cm⁻¹. openstax.org
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring and the methyl group would be observed just below 3000 cm⁻¹.
C=C Stretches: Aromatic C=C bond stretching would result in medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structural features. universalclass.com For this compound (C₁₁H₁₂O), the molecular weight is 160.21 g/mol . nih.gov
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 160.
Fragmentation Pattern: Ketones undergo characteristic fragmentation patterns, such as alpha-cleavage (cleavage of the bond adjacent to the carbonyl group). openstax.org For this compound, key fragment ions would be expected from the loss of small neutral molecules like CO (m/z 132) and ethylene (B1197577) (C₂H₄) through retro-Diels-Alder type reactions. The fragmentation of the methyl-substituted aromatic ring could also lead to characteristic ions. cdnsciencepub.com For the related 5-Methyl-1-tetralone, major peaks are observed at m/z 160, 132, and 104. nih.gov
Theoretical Chemistry and Computational Modeling
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, bridging theoretical concepts with experimental observations. ntnu.edutaylorfrancis.com
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Reactivity Descriptors: DFT is used to calculate global and local reactivity descriptors. Global descriptors like electrophilicity and nucleophilicity indices provide a general measure of a molecule's reactivity. researchgate.net Local descriptors, such as Fukui functions and Molecular Electrostatic Potential (MEP) maps, identify specific atomic sites prone to electrophilic or nucleophilic attack. researchgate.netchemscene.com
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For tetralone derivatives, the lowest ALIE (Average Local Ionization Energy) values, which indicate sites susceptible to electrophilic attack, are typically found above the benzene (B151609) rings. chemscene.com The energy gap between HOMO and LUMO provides insight into the molecule's kinetic stability.
Reaction Mechanisms: DFT is employed to model reaction pathways and calculate the energies of reactants, transition states, and products. This allows for the prediction of reaction barriers and helps to elucidate reaction mechanisms, such as the hydrogen atom transfer (HAT) mechanism.
Molecular Dynamics (MD) Simulations of Tetralone Derivatives
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. ntnu.edu MD simulations provide valuable insights into the dynamic behavior and stability of tetralone derivatives in various environments. semanticscholar.org
Conformational Analysis: MD simulations can explore the conformational landscape of flexible molecules like this compound, identifying the most stable arrangements of the saturated ring.
Solvation and Interactions: These simulations are used to study interactions between the molecule and solvent, such as water. This includes analyzing hydrogen bond formation and calculating interaction energies, which are crucial for understanding solubility and behavior in solution. semanticscholar.org
Stability of Complexes: In drug design and materials science, MD simulations are used to assess the stability of a ligand (like a tetralone derivative) when bound to a protein or other host molecule. Analytical properties such as Root Mean Square Deviation (RMSD) and Radius of Gyration (RoG) can indicate the stability of such complexes over the simulation time.
Computational Analysis of Catalytic Processes
Computational methods are indispensable for understanding and optimizing catalytic reactions involving tetralone scaffolds.
Mechanism Elucidation: Computational studies, often using DFT, are performed to investigate the detailed mechanisms of catalytic cycles. For instance, in the palladium-catalyzed α-arylation of 2-methyltetralone, calculations have been used to compare different mechanistic scenarios for key steps like transmetalation and reductive elimination.
Predicting Selectivity: These models can predict the enantioselectivity of asymmetric catalytic reactions. By calculating the energy of the stereodetermining transition states, researchers can understand the origin of stereoselectivity and design more effective catalysts.
Catalyst Design: Machine learning methods, combined with computational data, are emerging as a tool for accelerating catalyst design and predicting reaction outcomes in heterogeneous catalysis. By understanding how structural modifications to the substrate (like this compound) or catalyst affect reaction barriers and selectivity, more efficient synthetic routes can be developed.
Applications of 5 Methyl 2 Tetralone in Advanced Organic Synthesis
Building Blocks for Complex Organic Molecules
The utility of 5-methyl-2-tetralone and its close derivatives as foundational materials in organic synthesis is well-established. lookchem.com The tetralone core itself is a prominent structural motif in numerous natural products and serves as a key scaffold for developing new drug candidates. semanticscholar.org Substituted tetralones are prized for their reactivity, which allows them to be used as starting materials for a variety of therapeutically significant compounds, including certain antibiotics, antidepressants, and alkaloids with antitumor properties. researchgate.netresearchgate.net
The chemical versatility of the tetralone structure, with its ketone functional group and adjacent benzylic positions, allows for a multitude of chemical transformations. These reactions include, but are not limited to, enolate formation, aldol (B89426) condensations, Robinson annulations, and various oxidation and reduction reactions. beilstein-journals.orgd-nb.inforsc.org This reactivity enables chemists to use this compound as a precursor for creating intricate polycyclic and heterocyclic systems. For instance, it can be a starting point for producing agrochemicals like pesticides and herbicides. lookchem.com Its role as a research compound in medicinal chemistry is crucial for exploring potential new therapeutic agents and understanding their interactions with biological targets. lookchem.com
Construction of Fused-Ring Heterocyclic Compounds
The reactive nature of the tetralone scaffold makes it an excellent synthon for building fused-ring heterocyclic compounds. researchgate.net These structures are of great interest in medicinal chemistry due to their presence in many biologically active molecules. researchgate.net
One common strategy involves converting the tetralone into an arylidene tetralone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation. researchgate.net These arylidene tetralones serve as versatile key intermediates for synthesizing a variety of heterocyclic rings fused to the tetralone framework. Research has demonstrated the synthesis of several such systems, including:
Spiro oxiranes
Isoxazolines
Pyrazolines
Pyrimidines
Pyrimidine thiones researchgate.net
Another approach utilizes α-bromo tetralone, a derivative easily prepared from the parent tetralone. This electrophilic intermediate can react with various nucleophilic species to form fused heterocyclic systems. For example, reacting α-bromo ketones with compounds like 2-amino-5-phenyl-1,3,4-thiadiazole or 5-phenyl-1,3,4-triazole-2-thiol has been shown to produce fused imidazothiadiazole and triazolothiazine derivatives, respectively. researchgate.net These methods provide efficient pathways to novel and complex heterocyclic structures built upon the tetralone core. researchgate.netmsu.edu
| Tetralone Derivative | Reagent | Fused Heterocyclic System |
| Arylidene tetralone | Hydroxylamine Hydrochloride | Isoxazoline |
| Arylidene tetralone | Hydrazine Hydrate | Pyrazoline |
| Arylidene tetralone | Guanidine | Pyrimidine |
| α-Bromo tetralone | 2-Amino-5-phenyl-1,3,4-thiadiazole | Imidazo[2,1-b] lookchem.comd-nb.infochemicalbull.comthiadiazole |
| α-Bromo tetralone | 5-Phenyl-1,3,4-triazole-2-thiol | 1,2,4-Triazolo[3,4-b] lookchem.comd-nb.infothiazine |
Research Applications in Medicinal Chemistry and Pharmaceutical Development
Precursors for Therapeutically Functional Compounds
Substituted tetralones, including 5-Methyl-2-tetralone and its derivatives, are foundational materials in the creation of various synthetic heterocyclic compounds and pharmaceuticals. researchgate.neteurekaselect.com Their inherent reactivity allows them to be readily transformed into more complex molecular architectures, making them valuable starting points for drug discovery and development. lookchem.comresearchgate.neteurekaselect.com The tetralone scaffold is a key component in the synthesis of compounds with potential therapeutic applications, including those with antidepressant and antitumor activities. researchgate.neteurekaselect.comthesciencein.org
Role as Key Pharmaceutical Intermediates
The structural framework of this compound is integral to the synthesis of several commercially significant pharmaceutical drugs targeting a range of conditions.
Synthesis of Dopamine (B1211576) Agonists (e.g., Rotigotine)
5-Methoxy-2-tetralone (B30793), a derivative of this compound, is a crucial intermediate in the synthesis of Rotigotine. google.comguidechem.comresearchgate.net Rotigotine is a non-ergot dopamine agonist used in the management of Parkinson's disease. google.com The synthesis of Rotigotine from 5-methoxy-2-tetralone can be achieved in a short number of steps, highlighting the efficiency of this precursor. researchgate.net Various synthetic routes have been developed, often involving amination and asymmetric reduction of the tetralone intermediate to achieve the desired chiral product. google.comkaimosi.com
Synthesis of Opioid Analgesics (e.g., Dezocine)
The synthesis of the opioid analgesic Dezocine utilizes a derivative of this compound, specifically 1-methyl-7-methoxy-2-tetralone. evitachem.comwikipedia.orgiiab.mesmolecule.compharmaffiliates.com Dezocine is a mixed agonist-antagonist at opioid receptors and is used for pain management. evitachem.comwikipedia.org The synthesis involves the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane (B145557), followed by cyclization and further chemical transformations to yield the final Dezocine molecule. evitachem.comwikipedia.orgiiab.mesmolecule.com Asymmetric catalysis has been explored to improve the efficiency of this synthesis by selectively producing the desired stereoisomer, which is a key intermediate for Dezocine. beilstein-journals.orgd-nb.info
Synthesis of Antitussive Agents (e.g., Nepinalone)
Nepinalone, a non-opioid cough suppressant, is synthesized from 1-methyl-2-tetralone (B1329714), a close structural relative of this compound. mdpi.comgoogle.commedchemexpress.com The synthesis involves the reaction of 1-methyl-2-tetralone with 1-N-(2-chloroethyl)piperidine. google.com The development of efficient synthetic methods for 1-methyl-2-tetralone, such as the cycloalkylation of 2-phenylpropionic acid chloride with ethylene (B1197577), has been important for the production of Nepinalone. google.com
Applications in Antileukemic Glycoside Synthesis (e.g., Idarubicine, Daunomycinone)
2-Tetralones are recognized as potential precursors for the synthesis of complex, biologically active molecules, including antileukemic glycosides like Idarubicine and the related compound Daunomycinone. mdpi.comthieme-connect.com These compounds are potent anticancer agents, and the tetralone core provides a fundamental building block for their intricate structures. mdpi.com
Precursors for Compounds Targeting Pulmonary Hypertension (e.g., Treprostinil)
The versatile 2-tetralone (B1666913) scaffold also serves as a precursor for the synthesis of Treprostinil, a drug used to treat pulmonary hypertension. mdpi.comthieme-connect.comnih.gov While the direct synthesis of Treprostinil from this compound is not explicitly detailed in the provided context, the established role of 2-tetralones as key intermediates underscores their importance in accessing such complex therapeutic molecules. mdpi.comthieme-connect.com
Intermediates for Compounds with Central Nervous System (CNS) Effects
The tetralone scaffold is a foundational structure for a variety of compounds with demonstrated effects on the central nervous system. researchgate.netnih.gov Specifically, this compound and its related structures are crucial intermediates in the synthesis of drugs targeting CNS disorders. mdpi.com For instance, the methyl group in this compound can enhance the ability of a compound to cross the blood-brain barrier, a critical factor for drugs targeting the CNS. The related compound, 5-methoxy-2-tetralone, is a key intermediate in the synthesis of drugs for Parkinson's disease. google.comnih.gov Furthermore, tetralone derivatives are utilized in creating selective serotonin (B10506) reuptake inhibitors (SSRIs), a class of drugs widely used as antidepressants. google.comgoogle.com The versatility of the tetralone structure allows for the synthesis of a broad spectrum of compounds with potential therapeutic applications for various neurological and psychiatric conditions. ingentaconnect.comresearchgate.net
Structure-Activity Relationship (SAR) Studies of Tetralone Scaffolds
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic effects of a lead compound. The tetralone scaffold has been the subject of numerous SAR studies to understand how chemical modifications influence biological activity. researchgate.netresearchgate.netdntb.gov.ua These studies have shown that alterations to the tetralone ring system, including the position and nature of substituents, can significantly impact a compound's pharmacological profile. researchgate.netmdpi.com
For example, the placement of methyl groups, as seen in this compound, can influence a molecule's lipophilicity and how it interacts with biological targets. nih.gov SAR studies on tetralone derivatives have been instrumental in developing compounds with enhanced potency and selectivity for specific receptors or enzymes. nih.govresearchgate.net This systematic approach of modifying the tetralone core and analyzing the resulting changes in activity allows researchers to design more effective and targeted therapies. nih.govmdpi.com
Inhibition of Biological Targets
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition
Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a role in various inflammatory diseases. nih.govuniprot.org MIF possesses a unique tautomerase enzymatic activity, which is a target for therapeutic intervention. nih.govnih.gov Tetralone derivatives have been identified as effective inhibitors of MIF's tautomerase activity. nih.gov By binding to the active site of MIF, these compounds can block its pro-inflammatory functions. nih.govacs.org
Research has demonstrated that certain tetralone derivatives can reduce inflammatory responses in macrophages, such as the production of reactive oxygen species (ROS), nitric oxide, and pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The inhibition of MIF tautomerase activity by tetralone-based compounds represents a promising strategy for the development of new anti-inflammatory drugs. nih.govfrontiersin.org
Retinoic Acid Metabolism Blocking Agents
Retinoic acid (RA) is a crucial signaling molecule involved in cell growth, differentiation, and apoptosis. tandfonline.com The levels of retinoic acid are controlled by metabolizing enzymes, primarily from the cytochrome P450 family, such as CYP26A1. tandfonline.commdpi.com Inhibiting these enzymes, an approach known as retinoic acid metabolism blocking (RAMBA), can increase endogenous RA levels, which is beneficial in treating certain cancers and dermatological conditions. researchgate.netnih.gov
Novel 2-benzyltetralone and 2-benzylidenetetralone (B7791263) derivatives have shown potent inhibitory activity against the enzymes that metabolize retinoic acid. nih.gov For instance, in a liver microsomal assay, 2-biphenylmethyl-6-hydroxytetralone derivatives demonstrated significant potency. nih.gov In a cell-based assay using MCF-7 cells expressing CYP26A1, 2-(4-hydroxybenzyl)-6-methoxytetralone was found to be a potent inhibitor. nih.gov These findings highlight the potential of tetralone-based compounds as RAMBAs for therapeutic use. mdpi.com
Table 1: Inhibition of Retinoic Acid Metabolism by Tetralone Derivatives
Development of Novel Drug Candidates
The tetralone scaffold serves as a versatile starting point for the development of novel drug candidates targeting a wide range of diseases. researchgate.netnih.gov Its amenability to chemical modification allows for the creation of libraries of compounds that can be screened for various biological activities, including anticancer, antibacterial, and CNS effects. nih.govingentaconnect.comresearchgate.net
The process of developing a new drug candidate often involves designing molecules with improved pharmacological profiles, such as enhanced efficacy, better safety, and favorable pharmacokinetic properties. fondazionetelethon.itacs.org The inherent properties of the tetralone core, combined with the insights gained from SAR studies, enable medicinal chemists to rationally design new molecules with the potential to become effective treatments for a variety of medical conditions. acs.org The journey from a promising chemical compound to an approved drug is lengthy and requires extensive preclinical and clinical studies to ensure its safety and effectiveness. fondazionetelethon.it
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current research landscape for 5-methyl-2-tetralone and its derivatives is primarily centered on their significant potential in medicinal chemistry and organic synthesis. These compounds are recognized as crucial intermediates in the creation of various pharmaceuticals. google.comresearchgate.net For instance, 5-methoxy-2-tetralone (B30793) is a key intermediate in synthesizing drugs for Parkinson's disease. google.comgoogle.com The tetralone scaffold, in general, is a versatile starting material for a wide array of synthetic heterocyclic compounds and natural product derivatives. researchgate.net
Research has demonstrated that derivatives of tetralone are foundational in developing therapeutically valuable compounds, including certain antibiotics, antidepressants, and agents for treating Alzheimer's disease. researchgate.net Specifically, methoxy-substituted tetralone-based chalcone (B49325) derivatives have been synthesized and are being investigated for their potential anticancer activities. researchgate.net Furthermore, the facile synthesis of related compounds like 5-methoxy-3-methyl-2-tetralone has been developed to enable the preparation of C-methylated analogues with interesting pharmacological properties. scispace.com The structural framework of tetralone derivatives makes them suitable for creating a diverse library of small molecules with a range of biological activities. researchgate.net
Emerging Trends and Unexplored Areas
Emerging trends in the study of this compound and its analogs are increasingly focused on their application as inhibitors of specific biological targets and their potential in multi-target drug design. One notable trend is the investigation of tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity, which plays a role in inflammation. nih.govtandfonline.com This suggests a potential therapeutic application in inflammatory diseases.
Another emerging area is the use of the tetralone scaffold in creating multi-target ligands. For example, new indole (B1671886) and naphthalene (B1677914) derivatives incorporating an oxadiazolone scaffold, derived from 7-methoxy-1-tetralone, have been developed and characterized for their activity at melatonin (B1676174) receptors, quinone reductase 2 (QR2), and other enzymes, indicating their potential in addressing complex diseases like neurodegenerative disorders. csic.es
Unexplored areas include the full potential of this compound itself, as much of the research focuses on its methoxy-substituted counterparts. google.comgoogle.comscispace.combiosynth.com While the synthesis of 5,8-dimethyl-2-tetralone has been explored as an intermediate for sesquiterpenes, the broader applications of other methylated tetralones remain less investigated. researchgate.net The development of novel synthetic methodologies, such as those involving multicomponent reactions, could open new avenues for creating diverse libraries of tetralone derivatives for biological screening. rsc.org Furthermore, while the anti-cancer potential of some derivatives is being studied, a comprehensive exploration of their activity against a wider range of cancer cell lines and the elucidation of their mechanisms of action are still needed. researchgate.net
Potential for Novel Compound Discovery and Therapeutic Innovation
The scaffold of this compound presents significant potential for the discovery of novel compounds and therapeutic innovation. The strategy of "scaffold hopping," where the core structure of a known active compound is modified to create new, patentable molecules with similar biological activity, is highly relevant to tetralone derivatives. niper.gov.in This approach can lead to the identification of new chemical entities with improved physicochemical properties, pharmacokinetic profiles, and reduced toxicity.
The versatility of the tetralone core allows for the synthesis of a wide range of derivatives with diverse biological activities, including potential anticancer, antibacterial, antimalarial, and antipsychotic applications. researchgate.net The development of novel spiro-oxindole compounds from tetralone-related scaffolds has already led to the discovery of potent and selective inhibitors of the MDM2-p53 protein-protein interaction, demonstrating in vivo efficacy in cancer models. nih.gov
Future therapeutic innovation could arise from combining the tetralone scaffold with other pharmacophores to create hybrid molecules with multi-target activity. This is a promising strategy for complex diseases where targeting a single pathway may not be sufficient. mdpi.com For instance, integrating the tetralone structure with moieties known to interact with specific receptors or enzymes could lead to the development of next-generation therapeutics for neurodegenerative diseases, cancer, and inflammatory disorders. csic.esrsc.org The continued exploration of the chemical space around the this compound core, aided by computational modeling and high-throughput screening, holds the key to unlocking new and innovative therapeutic agents. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
